

An In-depth Technical Guide to the Spectroscopic Data of Heptyl-cyclopropane

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for **heptyl-cyclopropane** is limited. This guide presents a synthesis of data from close structural analogs, such as 1-heptyl-2-methyl-cyclopropane, and predicted values based on established principles of spectroscopic analysis for alkyl-substituted cyclopropanes.

Introduction

Heptyl-cyclopropane is a saturated hydrocarbon featuring a three-membered cyclopropane ring attached to a seven-carbon alkyl chain. As with many small molecules in drug discovery and chemical research, a thorough understanding of its structural and electronic properties is crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of such molecules. This guide provides a detailed overview of the expected spectroscopic data for heptyl-cyclopropane and outlines the standard experimental protocols for their acquisition.

Data Presentation

The following tables summarize the predicted and analogous quantitative data for **heptyl-cyclopropane**.





Table 1: Predicted ¹H NMR Spectroscopic Data for Heptyl-cyclopropane

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Cyclopropane Ring Protons (CH, CH ₂)	0.1 - 0.8	Multiplet	5H
Heptyl Chain (α-CH ₂)	1.2 - 1.4	Multiplet	2H
Heptyl Chain (β-ε- CH ₂)	1.2 - 1.4	Multiplet	10H
Heptyl Chain (ω-CH₃)	0.8 - 1.0	Triplet	3H

Note: The protons on the cyclopropane ring exhibit a characteristic upfield shift due to the ring current effect.[1][2] The signals from the heptyl chain are expected to be in the typical aliphatic region.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Heptyl-cyclopropane

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Carbon	Predicted Chemical Shift (δ, ppm)
Cyclopropane Ring Carbons (CH, CH ₂)	-3 - 15
Heptyl Chain (α-C)	30 - 35
Heptyl Chain (β-ζ-C)	22 - 32
Heptyl Chain (ω-C)	~14

Note: The carbon atoms of the cyclopropane ring are highly shielded and appear at an unusually low chemical shift, sometimes even negative relative to TMS.[4] The heptyl chain



carbons are expected in the standard alkane region.

Table 3: Predicted IR Spectroscopy Data for Heptyl-

cvclopropane

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (Cyclopropane Ring)	3080 - 3040	Medium
C-H Stretch (Alkyl)	2960 - 2850	Strong
CH₂ Bend (Scissoring)	1480 - 1440	Medium
CH ₂ Skeletal Vibrations (Cyclopropane)	1020 - 1000	Medium

Note: The C-H stretching frequency above 3000 cm⁻¹ is characteristic of hydrogens attached to sp² or, in this case, strained sp³ hybridized carbons of the cyclopropane ring.[5] The other peaks are typical for aliphatic hydrocarbons.

Table 4: Predicted Mass Spectrometry Data for Heptylcyclopropane

Ionization Mode: Electron Ionization (EI)



m/z	Proposed Fragment	Notes
140	[C ₁₀ H ₂₀] ⁺	Molecular Ion (M+)
97	[C7H13] ⁺	Loss of Propyl group
83	[C ₆ H ₁₁] ⁺	Loss of Butyl group
69	[C5H9] ⁺	Loss of Pentyl group
55	[C4H7] ⁺	Base peak in some alkyl cyclopropanes
41	[C3H5] ⁺	Cyclopropyl fragment or Allyl cation

Note: The molecular ion peak is expected at m/z 140. Fragmentation of the heptyl chain is the most likely pathway, leading to a series of alkyl and cycloalkyl cations.[6] The fragmentation pattern is predicted based on general principles and data from related compounds like 1-heptyl-2-methyl-cyclopropane, which shows major peaks at m/z 56, 55, and 41.[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a liquid sample like **heptyl-cyclopropane**.

- Sample Preparation:
 - Accurately weigh approximately 5-25 mg of the neat liquid sample for ¹H NMR, or a larger quantity (sufficient for a saturated solution) for ¹³C NMR, into a clean, dry vial.
 - Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., Tetramethylsilane, TMS).
 - Ensure the sample is fully dissolved.



- Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final sample height in the tube should be approximately 5 cm.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For quantitative ¹H NMR, ensure the relaxation delay (d1) is at least five times the longest T1 relaxation time of the signals of interest.[8]
- Acquire the ¹H spectrum using a sufficient number of scans to achieve a good signal-tonoise ratio (S/N > 250:1 for accurate integration).[8]
- For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and reference the chemical shifts to the TMS signal at 0.00 ppm.
- Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy



This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[9][10]

- Sample Preparation:
 - No specific sample preparation is needed for a neat liquid.
- Data Acquisition:
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place a single drop of the heptyl-cyclopropane sample directly onto the center of the
 ATR crystal, ensuring the crystal surface is fully covered.[11]
 - If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform a background correction.
 - Identify the wavenumbers of the major absorption bands.
 - Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile, thermally stable compounds like **heptyl-cyclopropane**.



• Sample Preparation:

 Prepare a dilute solution of the sample in a high-volatility solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 μg/L to 100 μg/L.[12]

Data Acquisition:

- Chromatographic Separation (GC):
 - Inject a small volume (typically 1 μ L) of the prepared solution into the GC inlet, which is heated to ensure rapid vaporization.
 - The vaporized sample is carried by an inert gas (e.g., Helium) onto a capillary column (e.g., a non-polar DB-5ms or similar).
 - Separate the components of the sample using a temperature program. A typical program might start at 50°C, hold for a few minutes, then ramp up to 250°C.
- Mass Analysis (MS):
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically an Electron Ionization source).
 - The molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.

Data Processing:

- Analyze the resulting chromatogram to determine the retention time of the compound.
- Analyze the mass spectrum corresponding to the chromatographic peak.
- Identify the molecular ion peak to confirm the molecular weight.

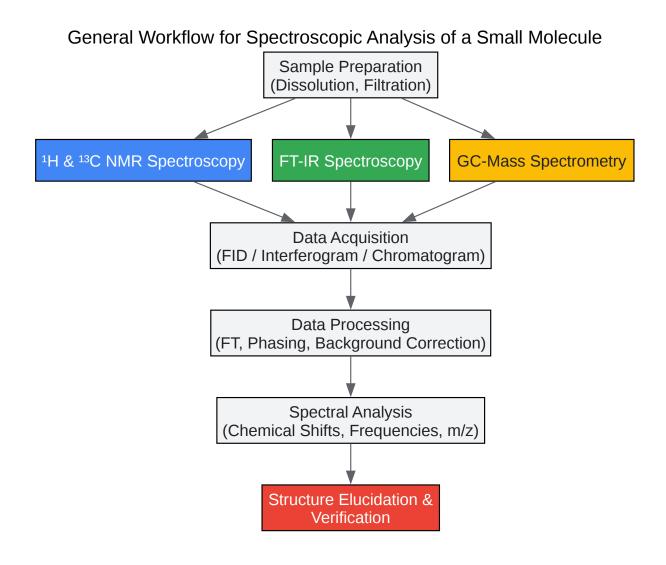


 Interpret the fragmentation pattern to provide further structural information and confirm the identity of the compound.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a small molecule using the spectroscopic techniques discussed.



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A generalized workflow for small molecule characterization using NMR, IR, and MS.

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